![molecular formula C18H24FN3O4S B2597080 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 1049370-11-7](/img/structure/B2597080.png)
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
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Description
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O4S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Battery Technology
Fluorophosphate cathodes are investigated for sodium-ion battery applications, highlighting the role of fluorinated compounds in enhancing electrochemical performance and energy storage capabilities (Dacek et al., 2016).
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer, showcasing the importance of fluorine in medicinal chemistry (Gmeiner, 2020).
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, including their role in biomass burning and secondary organic aerosol (SOA) formation, emphasizes the environmental impact of methoxy-functionalized compounds (Liu, Chen, & Chen, 2022).
Cholinesterase Inhibitors in Organophosphate Exposure
Research on reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates discusses the therapeutic applications of certain sulfonamide derivatives in mitigating the effects of toxic exposures (Lorke & Petroianu, 2018).
Fluorophores in Molecular Imaging
The review of the toxicity of widely used fluorophores in molecular imaging provides insights into the application of fluorinated compounds in real-time cancer detection, highlighting safety considerations for in vivo applications (Alford et al., 2009).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-21-7-3-4-16(21)17(22-8-10-26-11-9-22)13-20-27(23,24)14-5-6-18(25-2)15(19)12-14/h3-7,12,17,20H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTAOOMUYCNDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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